molecular formula C16H14O6 B073222 HEMATOXYLIN CAS No. 1412-19-7

HEMATOXYLIN

Cat. No.: B073222
CAS No.: 1412-19-7
M. Wt: 302.28 g/mol
InChI Key: WZUVPPKBWHMQCE-XJKSGUPXSA-N
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Description

Pikromycin, first isolated by Brokmann and Hekel in 1951, belongs to the class of macrolide antibiotics . It is synthesized by Streptomyces venezuelae, a Gram-positive bacterium. The structure of pikromycin includes a 14-membered ring macrolide backbone, along with a desosamine sugar and a hydroxyl group .

Mechanism of Action

Hematoxylin, also known as Haematoxylin or Hydroxybrazilin, is a naturally derived dye extracted from the heartwood of the logwood tree (Haematoxylum campechianum) with a chemical formula of C16H14O6 . It has been widely used in histology as a stain, as well as in the textile and leather industry .

Target of Action

The primary target of this compound is the chromatin of cell nuclei . This compound has the capacity to stain the chromatin, revealing key diagnostic markers such as changes in chromatin patterns and alterations of nuclear size and shape . This makes it an invaluable tool in the evaluation of pathological changes .

Mode of Action

This compound, in its natural state, is relatively colorless and has little value as a biological stain . To produce a functional dye, this compound is oxidized to hematein and subsequently bound to one of several metal ions, including aluminum (Al+3), iron (Fe+3), and chromium (Cr+3) . This metallic ion, referred to as a mordant, is involved in the binding of the dye to tissue .

The binding of hematein-Al+3 complexes to DNA is likely due to the electrostatic attraction of the cationic hematein-Al+3 complexes for the phosphate groups, which carry a negative charge at staining conditions .

Biochemical Pathways

The biochemical pathway of this compound involves the oxidation of this compound to hematein, which is then bound to a metal ion to form a functional dye . This process can be accomplished by the action of several agents . Older formulations relied on atmospheric oxygen for oxidation, while most current formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein .

Pharmacokinetics

It is known that this compound has a broad distribution into tissues, as evidenced by its widespread use in histological staining .

Result of Action

The result of this compound’s action is the staining of cell nuclei a purplish-blue, allowing pathologists to easily differentiate between the nuclear and cytoplasmic parts of a cell . The overall patterns of coloration from the stain show the general layout and distribution of cells and provide a general overview of a tissue sample’s structure .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the staining intensity can vary based on the pathologist’s learning experience and personal preference .

Biochemical Analysis

Biochemical Properties

The value of Hematoxylin lies in the capacity of aluminum this compound solutions to stain the chromatin of cell nuclei . This compound is oxidized to hematein and subsequently is bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) . A metallic ion bound to a dye that is involved in the binding of the dye to tissue is referred to as a mordant .

Cellular Effects

This compound-based protocols are among the oldest in the laboratory as some of the formulations of this compound-based solutions date back over one hundred years . The changes in chromatin patterns together with alterations of nuclear size and shape that are revealed with this compound stains remain key diagnostic markers in the evaluation of pathological changes .

Molecular Mechanism

The attraction or binding of hematein-Al +3 to DNA is likely due to the electrostatic attraction of the cationic hematein-Al +3 complexes for the phosphate groups as these groups carry a negative charge at staining conditions . This theory is based upon the belief that the electrostatic forces mediate the initial attraction of the hematein-Al +3 complexes for DNA but, the electrostatic bonds are replaced with more stable covalent or coordinate covalent bonds .

Temporal Effects in Laboratory Settings

This compound is converted to hematein by the action of a number of agents . Several older formulations such as Delafield’s and Ehrlich’s rely on atmospheric oxygen for oxidation . In these formulations, this compound and aluminum salts are stored in loosely capped or cotton plugged bottles to facilitate oxidation . The process of bubbling air through this compound solutions also has been used to speed up the oxidation process .

Dosage Effects in Animal Models

Currently, most formulations incorporate a chemical oxidant such as sodium iodate that rapidly converts this compound to hematein . Concentrations of sodium iodate typically are based upon the amount of this compound and usually range from 0.10 to 0.20 grams of sodium iodate per gram of this compound .

Metabolic Pathways

The metabolic pathways of this compound involve its conversion to hematein which is then bound to one of several metal ions including aluminum (Al +3), iron (Fe +3) and chromium (Cr +3) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its conversion to hematein and subsequent binding to metal ions .

Subcellular Localization

The subcellular localization of this compound is primarily in the cell nuclei where it binds to chromatin . This binding is facilitated by the conversion of this compound to hematein and its subsequent binding to metal ions .

Preparation Methods

Synthetic Routes: Pikromycin is synthesized through a type I polyketide synthase (PKS) system in S. venezuelae. The PKS system involves four polypeptides: PikAI, PikAII, PikAIII, and PikAIV. These polypeptides work together to assemble the complex macrolide structure. Recent electron cryo-microscopy studies have revealed an unexpected architecture of the PKS module .

Industrial Production: While pikromycin itself is not a clinically useful antibiotic, it serves as a valuable raw material for synthesizing related compounds. Notably, it can be used to create antibiotic ketolides such as erythromycins and new epothilones .

Chemical Reactions Analysis

Pikromycin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions contribute to its diverse derivatives. Major products formed from these reactions include modified pikromycin analogs with altered properties .

Scientific Research Applications

Chemistry: Researchers study pikromycin to understand its biosynthesis and explore its potential as a scaffold for designing novel antibiotics.

Biology: Pikromycin’s interactions with cellular components provide insights into its mode of action and potential therapeutic applications.

Medicine: Although not directly used in clinical practice, pikromycin derivatives inspire drug development efforts, especially in the field of antibacterial agents.

Industry: Pikromycin’s role as a precursor for ketolides highlights its industrial significance in pharmaceutical synthesis .

Comparison with Similar Compounds

Pikromycin shares similarities with other macrolide antibiotics, but its unique structure sets it apart. Some similar compounds include erythromycins, clarithromycin, and azithromycin .

Properties

IUPAC Name

(6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,4,6a,9,10-pentol
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InChI

InChI=1S/C16H14O6/c17-10-2-1-8-13-9-4-12(19)11(18)3-7(9)5-16(13,21)6-22-15(8)14(10)20/h1-4,13,17-21H,5-6H2/t13-,16+/m0/s1
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InChI Key

WZUVPPKBWHMQCE-XJKSGUPXSA-N
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Canonical SMILES

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4O)O)O)O)O
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Isomeric SMILES

C1C2=CC(=C(C=C2[C@H]3[C@@]1(COC4=C3C=CC(=C4O)O)O)O)O
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Molecular Formula

C16H14O6
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DSSTOX Substance ID

DTXSID8020678
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Molecular Weight

302.28 g/mol
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Physical Description

Hematoxylin appears as white to yellowish crystals that redden on exposure to light. (NTP, 1992), Trihydrate: White to yellowish solid; Turns red when exposed to light; [Merck Index] Slightly beige powder; [MSDSonline]
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Solubility

Slightly soluble in cold; soluble in hot (NTP, 1992)
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Mechanism of Action

BRAZILIN, TOGETHER WITH HEMATOXYLIN, A CONSTITUENT OF HAEMATOXYLON CAMPECHIANUM WOOD, EXHIBITED ANTIINFLAMMATORY ACTIVITIES IN CARRAGEENIN-INDUCED RAT PAW EDEMA TEST & FERTILE EGG TEST.
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CAS No.

517-28-2, 8005-33-2
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Melting Point

212 to 248 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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